

ML347: A Potent and Selective Inhibitor of ALK2 Over ALK3

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A detailed comparison for researchers, scientists, and drug development professionals.

ML347 has emerged as a valuable chemical probe for dissecting the roles of Activin receptor-like kinase-2 (ALK2) in cellular signaling. Its high selectivity for ALK2 over the closely related ALK3 makes it a superior tool for studying the specific functions of ALK2 in pathways such as bone morphogenetic protein (BMP) signaling. This guide provides a comprehensive comparison of **ML347**'s performance against other inhibitors and details the experimental data supporting its selectivity.

Quantitative Comparison of Inhibitor Potency

The selectivity of **ML347** for ALK2 is most evident when comparing its half-maximal inhibitory concentration (IC50) against ALK2 and ALK3. The following table summarizes the IC50 values of **ML347** and other common ALK inhibitors.



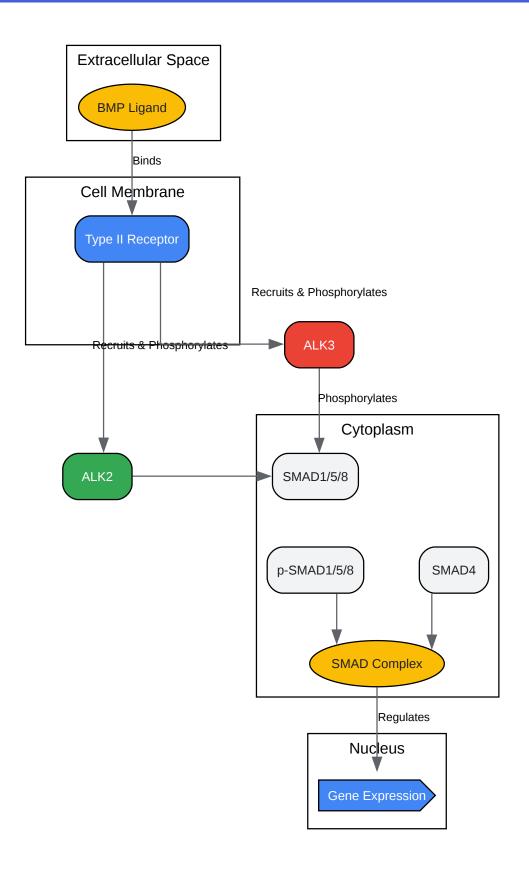
Compound	ALK2 IC50 (nM)	ALK3 IC50 (nM)	Selectivity (ALK3/ALK2)	Other Notable Targets (IC50 in nM)
ML347	32[1][2]	10,800[1][2]	>300-fold[1][2][3]	ALK1 (46), ALK6 (9830)[1][2]
LDN-193189	5	30	6-fold	ALK1 (0.8), ALK6 (16.7)[4][5]
Dorsomorphin (Compound C)	-	-	-	Potent AMPK inhibitor (Ki = 109), also inhibits ALK2, ALK3, and ALK6[6]

ML347 demonstrates a remarkable >300-fold selectivity for ALK2 over ALK3, a significant improvement compared to other widely used inhibitors like LDN-193189.[1][2][3] This high selectivity minimizes off-target effects on ALK3, enabling more precise investigation of ALK2-mediated signaling.

ALK2/ALK3 Signaling Pathway

Both ALK2 and ALK3 are type I receptors in the bone morphogenetic protein (BMP) signaling pathway. Upon ligand binding, these receptors form a complex with a type II receptor, leading to the phosphorylation and activation of downstream SMAD proteins (SMAD1, SMAD5, and SMAD8). These activated SMADs then translocate to the nucleus to regulate gene expression. While both ALK2 and ALK3 utilize this common pathway, their distinct expression patterns and potential for forming heterodimers suggest they can have non-redundant and even opposing roles in certain biological contexts.[7][8]





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Figure 1. Simplified BMP/SMAD signaling pathway for ALK2 and ALK3.



Experimental Protocols

The determination of inhibitor potency is crucial for validating selectivity. The following is a generalized protocol for an in vitro kinase assay to determine IC50 values.

In Vitro Kinase Assay for IC50 Determination (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

- Recombinant ALK2 and ALK3 enzymes
- Kinase substrate (e.g., casein)
- ATP
- Kinase assay buffer
- ML347 and other test compounds
- ADP-Glo™ Kinase Assay Kit (or similar)
- Microplate reader

Procedure:

- Compound Preparation: Prepare a serial dilution of the inhibitor (e.g., ML347) in the appropriate solvent (e.g., DMSO).
- Reaction Setup: In a 96-well or 384-well plate, add the kinase, substrate, and assay buffer.
- Inhibitor Addition: Add the diluted inhibitor to the wells. Include control wells with solvent only (no inhibitor).
- Reaction Initiation: Start the kinase reaction by adding a specific concentration of ATP.
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.

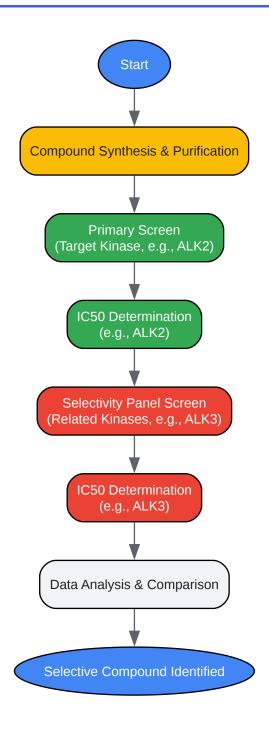


- Reaction Termination and ADP Detection: Stop the reaction and measure the amount of ADP produced according to the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then detected via a luciferase-based reaction.
- Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. Plot the kinase activity against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[9][10]

Experimental Workflow for Kinase Inhibitor Selectivity Profiling

A systematic workflow is essential for reliably assessing the selectivity of a kinase inhibitor.





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Figure 2. General workflow for kinase inhibitor selectivity profiling.

This workflow begins with the synthesis and purification of the compound of interest. A primary screen is conducted against the target kinase (ALK2) to identify inhibitory activity. Subsequently, a full dose-response curve is generated to determine the precise IC50 value for the target kinase. To assess selectivity, the compound is then screened against a panel of



related kinases, with a particular focus on those with high sequence homology, such as ALK3. Full IC50 determinations are then performed for any off-targets identified in the selectivity screen. Finally, the data is analyzed to compare the potency against the primary target versus off-targets, thereby establishing the selectivity profile of the compound.

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